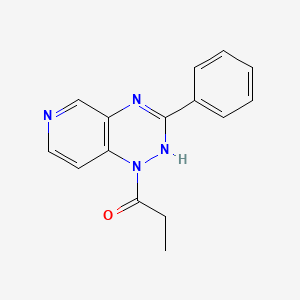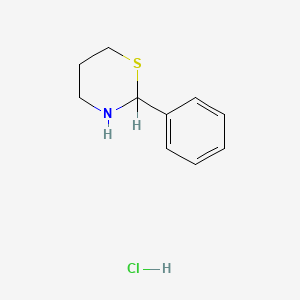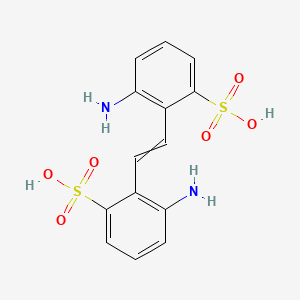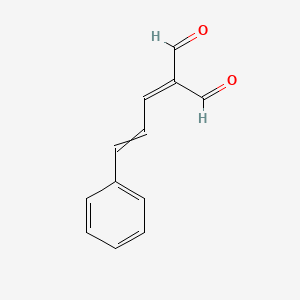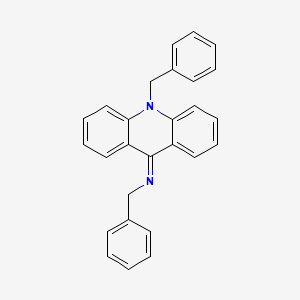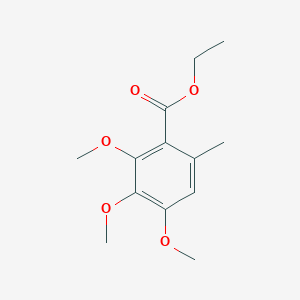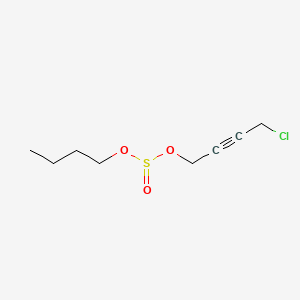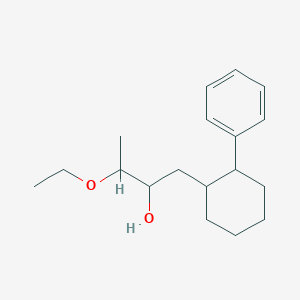
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol is an organic compound with a complex structure that includes an ethoxy group, a phenyl group, and a cyclohexyl group
Métodos De Preparación
The synthesis of 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylcyclohexanone with ethyl magnesium bromide, followed by the addition of butan-2-ol. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Aplicaciones Científicas De Investigación
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for studying metabolic pathways.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its therapeutic properties.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Ethoxy-1-(2-phenyl-cyclohexyl)-butan-2-ol can be compared with other similar compounds, such as:
2-Phenylcyclohexanone: This compound shares a similar cyclohexyl and phenyl structure but lacks the ethoxy and butan-2-ol groups.
3-Ethoxy-1-phenylbutan-2-ol: This compound has a similar ethoxy and butan-2-ol structure but lacks the cyclohexyl group.
1-(2-Phenylcyclohexyl)ethanol: This compound has a similar cyclohexyl and phenyl structure but differs in the position and type of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
74897-72-6 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-ethoxy-1-(2-phenylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C18H28O2/c1-3-20-14(2)18(19)13-16-11-7-8-12-17(16)15-9-5-4-6-10-15/h4-6,9-10,14,16-19H,3,7-8,11-13H2,1-2H3 |
Clave InChI |
WJIIXUODADLXRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C(CC1CCCCC1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


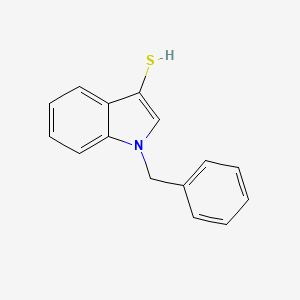

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
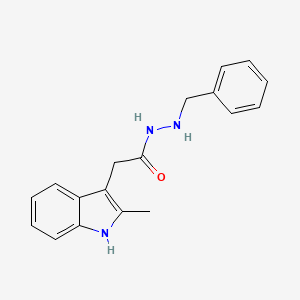
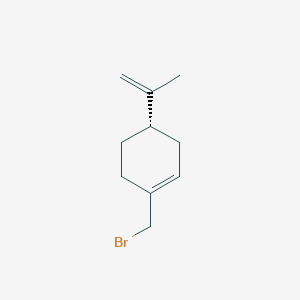
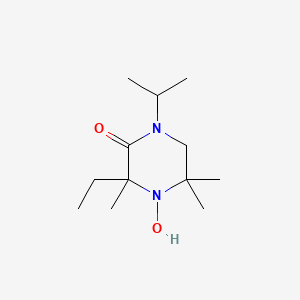
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
